molecular formula C16H13N7O2S B2965293 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903425-68-2

1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

カタログ番号: B2965293
CAS番号: 1903425-68-2
分子量: 367.39
InChIキー: KLJDTJGZWUDACB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophen-3-yl group at position 6 and a methylene-linked 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety at position 2.

特性

IUPAC Name

1-methyl-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-22-15(24)5-3-12(20-22)16(25)17-8-14-19-18-13-4-2-11(21-23(13)14)10-6-7-26-9-10/h2-7,9H,8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJDTJGZWUDACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Structural Characteristics

The compound features a unique structure that combines several bioactive motifs:

  • Dihydropyridazine core : Known for its versatility in medicinal chemistry.
  • Triazolo-pyridazine moiety : Implicated in various biological interactions.
  • Carboxamide group : Enhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to the one exhibit significant anticancer activity. For instance, studies on related [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that the compound may also possess similar anticancer properties due to its structural similarities and functional groups .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Kinases : Like c-Met kinase, which is crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Through mechanisms such as cell cycle arrest and activation of apoptotic pathways, as evidenced by studies using Annexin V-FITC/PI staining .
  • Docking Studies : Computational studies suggest favorable interactions with key enzymes involved in cancer progression .

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • A study highlighted the synthesis of triazole derivatives showing cytotoxicity against human cancer cell lines such as MCF-7 and HeLa, with IC50 values ranging from 0.49 to 48.0 μM .
  • Another investigation into mercapto-substituted triazoles demonstrated their potential as chemotherapeutic agents due to their anti-inflammatory and anticancer activities .

類似化合物との比較

Substituent Variations in Triazolopyridazine Derivatives

The triazolopyridazine scaffold is common in medicinal chemistry. Key variations among analogs include:

  • Thiophen-3-yl vs. Methoxyphenyl : The target compound’s thiophene substituent introduces sulfur-based π-π stacking and enhanced lipophilicity compared to the 4-methoxyphenyl group in 2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) .
  • Carboxamide vs. Ethanamine Linkage : The methyl-oxo-dihydropyridazine carboxamide in the target compound may improve target binding via hydrogen bonding, whereas the ethanamine group in the methoxyphenyl analog increases hydrophilicity.

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C17H14N6O2S 374.40 Thiophen-3-yl, carboxamide 2.1
2-[[3-(4-Methoxyphenyl)-... (CAS 1204296-37-6) C14H15N5O2 285.30 4-Methoxyphenyl, ethanamine 1.4
Hypothetical Phenyl Derivative C14H12N6O 280.28 Phenyl, carboxamide 1.8

*LogP values estimated using fragment-based methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。